![molecular formula C8H15NO2S B13253506 Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide](/img/structure/B13253506.png)
Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide is a chemical compound that features a bicyclic structure, specifically a bicyclo[2.2.1]heptane ring system. This structure is notable for its rigidity and unique spatial arrangement, which can influence the compound’s chemical reactivity and interactions. The methanesulfonamide group attached to the bicyclic framework adds further functional versatility, making this compound of interest in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptan-1-ylmethanesulfonamide typically involves the formation of the bicyclic core followed by the introduction of the methanesulfonamide group. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclo[2.2.1]heptane structure. Subsequent functionalization steps introduce the methanesulfonamide group.
For example, the Diels-Alder reaction between cyclopentadiene and maleic anhydride can yield a bicyclo[2.2.1]heptane derivative. This intermediate can then be further reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanesulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various N-substituted sulfonamides.
Scientific Research Applications
Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptan-1-ylmethanesulfonamide depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The rigid bicyclic structure can enhance binding affinity and selectivity, while the methanesulfonamide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the bicyclic core but have a carboxylate group instead of a methanesulfonamide group.
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds have an oxygen atom in the bicyclic ring, which can alter their chemical properties and reactivity.
Uniqueness
Bicyclo[2.2.1]heptan-1-ylmethanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical reactivity and potential biological activity. The combination of the rigid bicyclic structure and the versatile sulfonamide functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H15NO2S |
|---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
N-(1-bicyclo[2.2.1]heptanyl)methanesulfonamide |
InChI |
InChI=1S/C8H15NO2S/c1-12(10,11)9-8-4-2-7(6-8)3-5-8/h7,9H,2-6H2,1H3 |
InChI Key |
XVJSSXSJKNMXIB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC12CCC(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


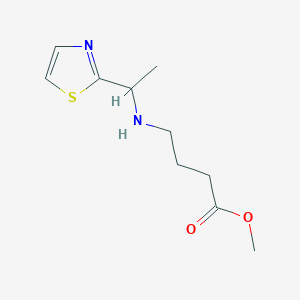
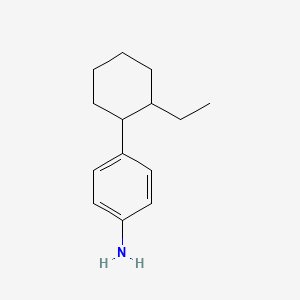
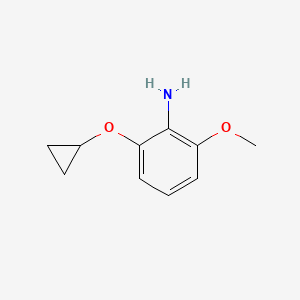
![3-[(2-Bromophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13253452.png)
![2-{4-[(2-Methylpropyl)amino]phenyl}acetonitrile](/img/structure/B13253460.png)
![4-[Amino(cyclopropyl)methyl]-3-methylphenol](/img/structure/B13253462.png)
![N-[(3-chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13253477.png)
![1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine](/img/structure/B13253478.png)
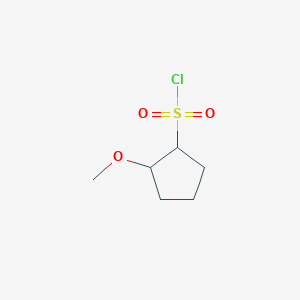
![(2S)-2-{[1-(4-chlorophenyl)ethyl]amino}-3-methylbutan-1-ol](/img/structure/B13253503.png)
![1,1,1-Trifluoro-3-[(4-methylbenzenesulfonyl)oxy]propan-2-one](/img/structure/B13253510.png)
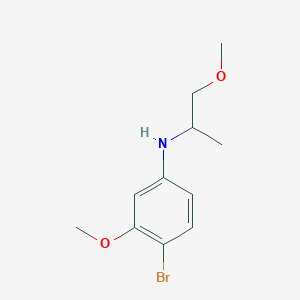

![tert-Butyl N-[(1S,4S)-4-chlorocyclohex-2-en-1-yl]carbamate](/img/structure/B13253520.png)
